Allyltributylphosphonium chloride
Overview
Description
Allyltributylphosphonium chloride (ATBPC) is a quaternary ammonium salt that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is an ionic liquid that is composed of a cation and an anion. The cation is a phosphonium group, while the anion is a chloride ion. ATBPC is a colorless liquid that is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of Allyltributylphosphonium chloride is not fully understood, but it is believed to act as a Lewis acid due to the presence of the phosphonium group. This allows Allyltributylphosphonium chloride to interact with electron-rich species, such as nucleophiles, and facilitate reactions. Additionally, Allyltributylphosphonium chloride has been shown to have a stabilizing effect on reactive intermediates, such as carbocations, due to its ability to solvate them.
Biochemical And Physiological Effects
Allyltributylphosphonium chloride has been shown to have antimicrobial properties, making it a potential candidate for use in disinfectants and preservatives. Additionally, Allyltributylphosphonium chloride has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of Allyltributylphosphonium chloride.
Advantages And Limitations For Lab Experiments
Allyltributylphosphonium chloride has several advantages for use in lab experiments, such as its high solubility in water and organic solvents, low toxicity, and stability at high temperatures. However, Allyltributylphosphonium chloride can be expensive to synthesize, and its high viscosity can make it difficult to handle in some experiments.
Future Directions
There are several future directions for research on Allyltributylphosphonium chloride. One potential area of study is the development of new synthetic methods for Allyltributylphosphonium chloride that are more cost-effective and scalable. Additionally, further research is needed to fully understand the mechanism of action of Allyltributylphosphonium chloride and its potential applications in various fields. Furthermore, Allyltributylphosphonium chloride could be investigated for its potential use in drug delivery systems due to its ability to solubilize hydrophobic drugs.
Scientific Research Applications
Allyltributylphosphonium chloride has been extensively studied for its potential applications in various fields, including catalysis, electrochemistry, and organic synthesis. It has been shown to be an effective catalyst for various reactions, such as the Knoevenagel condensation and the Michael addition. Additionally, Allyltributylphosphonium chloride has been used as a solvent in organic reactions due to its unique properties, such as its high polarity and low viscosity. Furthermore, Allyltributylphosphonium chloride has been investigated for its potential use as an electrolyte in lithium-ion batteries due to its high ionic conductivity.
properties
IUPAC Name |
tributyl(prop-2-enyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32P.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMYREBPTSSZDR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051742 | |
Record name | Allyltributylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltributylphosphonium chloride | |
CAS RN |
1530-48-9 | |
Record name | Phosphonium, tributyl-2-propen-1-yl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1530-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, tributyl-2-propen-1-yl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, tributyl-2-propen-1-yl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyltributylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltributylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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